Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C20H17Br2NO2 and a molecular weight of 463.172 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of quinoline derivatives followed by esterification. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can be compared with other similar compounds such as:
Butyl 6-bromo-2-phenyl-4-quinolinecarboxylate: This compound has a similar structure but lacks the additional bromine atom on the phenyl ring, which may affect its reactivity and biological activity.
Butyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate: The presence of a methyl group instead of a bromine atom can lead to different chemical properties and applications.
Properties
Molecular Formula |
C20H17Br2NO2 |
---|---|
Molecular Weight |
463.2 g/mol |
IUPAC Name |
butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H17Br2NO2/c1-2-3-10-25-20(24)17-12-19(13-4-6-14(21)7-5-13)23-18-9-8-15(22)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3 |
InChI Key |
ZDEVKCCEMLUUKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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